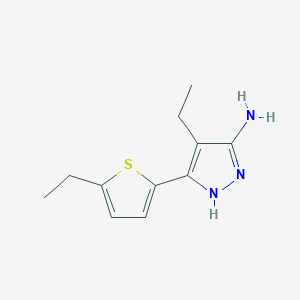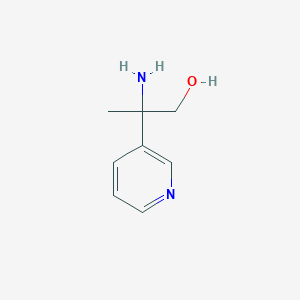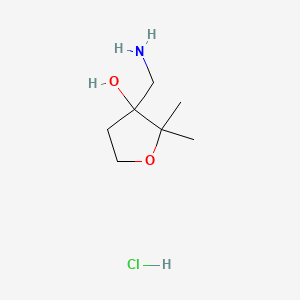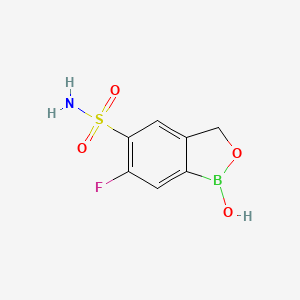
4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with ethyl and thiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethylthiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases, which play a role in cell signaling pathways. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-3-(5-methylthiophen-2-yl)-1h-pyrazol-5-amine
- 4-Ethyl-3-(5-phenylthiophen-2-yl)-1h-pyrazol-5-amine
Uniqueness
4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications in medicinal chemistry and materials science, where these properties are crucial for activity and performance.
Eigenschaften
Molekularformel |
C11H15N3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
4-ethyl-5-(5-ethylthiophen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-3-7-5-6-9(15-7)10-8(4-2)11(12)14-13-10/h5-6H,3-4H2,1-2H3,(H3,12,13,14) |
InChI-Schlüssel |
SDDFDOHGCXDYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)C2=C(C(=NN2)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
![1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13562978.png)

![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)

amino}acetic acid](/img/structure/B13563005.png)

![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
